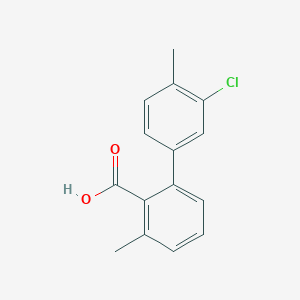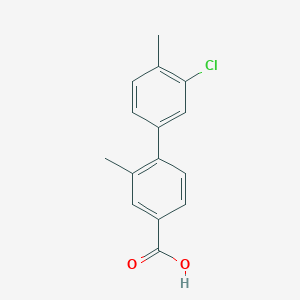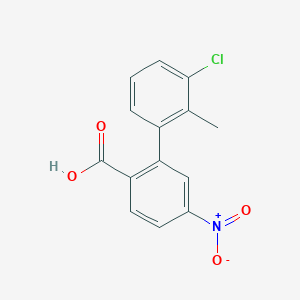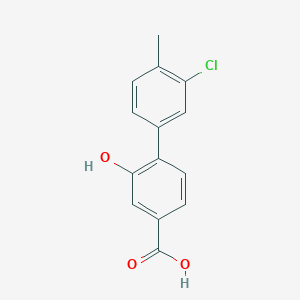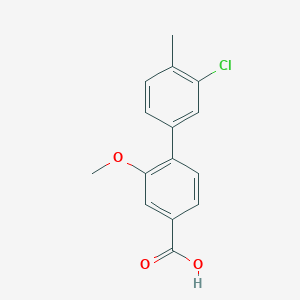
3-(3-Chloro-4-methylphenyl)-5-methoxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-methylphenyl)-5-methoxybenzoic acid, or 3-CMP-5-MBA, is an organic compound with a unique structure and a variety of applications. It is a white crystalline solid with a melting point of 140-142°C and a boiling point of 303-305°C. 3-CMP-5-MBA is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its unique structure makes it an ideal starting material for a variety of chemical reactions and has been used in the synthesis of various compounds with useful biological activities.
Mechanism of Action
The mechanism of action of 3-CMP-5-MBA is not well understood. However, it is believed to be involved in the synthesis of various compounds with useful biological activities. It is thought to act as a catalyst for the formation of these compounds, allowing them to be formed more quickly and efficiently.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CMP-5-MBA are not well understood. It is thought to be involved in the synthesis of various compounds with useful biological activities, but its exact role in these processes is not known.
Advantages and Limitations for Lab Experiments
The main advantages of using 3-CMP-5-MBA in laboratory experiments are its high purity (95%) and its ability to act as a catalyst in the synthesis of various compounds with useful biological activities. However, there are some limitations to its use. For example, it is not stable in acidic conditions and can decompose if exposed to temperatures above its boiling point. Additionally, it is not soluble in water and must be dissolved in an organic solvent before use.
Future Directions
There are a number of potential future directions for research involving 3-CMP-5-MBA. One potential direction is to further explore its mechanism of action and its role in the synthesis of various compounds with useful biological activities. Additionally, further research could be done to explore its potential applications in cancer treatment. Finally, further research could be done to explore its potential applications in agrochemicals and other organic compounds.
Synthesis Methods
3-CMP-5-MBA can be synthesized in a few different ways. The most common method involves the reaction of 3-chloro-4-methylphenol and 5-methoxybenzaldehyde. This reaction is carried out in the presence of a strong base, such as sodium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The reaction is typically carried out at a temperature of around 80-90°C and yields a product with a purity of 95%.
Scientific Research Applications
3-CMP-5-MBA has a wide range of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a number of compounds with useful biological activities, such as antifungal agents, antiviral agents, and antiparasitic agents. Additionally, 3-CMP-5-MBA has been used in the synthesis of various compounds with potential applications in cancer treatment.
properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-3-4-10(8-14(9)16)11-5-12(15(17)18)7-13(6-11)19-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGTUPVMRISWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690307 |
Source


|
| Record name | 3'-Chloro-5-methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262009-63-1 |
Source


|
| Record name | 3'-Chloro-5-methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

